2,4-diMethoxy-5-nitrobenzoic acid
Overview
Description
2,4-diMethoxy-5-nitrobenzoic acid (DMNB) is a widely studied organic compound that has a wide range of applications in the scientific and medical fields. It is a nitrobenzoic acid derivative with a molecular formula of C8H7NO5. DMNB has been studied extensively due to its unique properties, which make it a useful tool in the laboratory.
Scientific Research Applications
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Synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives
- Field : Organic Chemistry
- Application Summary : 2,4-dimethoxy-5-nitrobenzoic acid is used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives . These compounds could potentially be used in the development of pharmaceuticals.
- Results or Outcomes : The synthesis results in the formation of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives . The yield and purity of the products would depend on the specific conditions and reagents used in the synthesis.
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Reaction with Organotin Oxides/Halides
- Field : Organometallic Chemistry
- Application Summary : 2,4-dimethoxy-5-nitrobenzoic acid can react with organotin oxides/halides to yield organotin carboxylates . These compounds have potential applications in various fields, including materials science and catalysis.
- Method of Application : The reaction is carried out in anhydrous toluene . The specific experimental procedures and technical details are not provided in the source.
- Results or Outcomes : The reaction results in the formation of organotin carboxylates . The yield and properties of the products would depend on the specific conditions and reagents used in the reaction.
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Synthesis of Tetrabutylbis(4,5-dimethoxy-2-nitrobenzoato)Distannoxane Dimer
- Field : Organometallic Chemistry
- Application Summary : 2,4-dimethoxy-5-nitrobenzoic acid can react with di-n-butyltin oxide to yield a compound known as tetrabutylbis(4,5-dimethoxy-2-nitrobenzoato)distannoxane dimer . This compound has potential applications in various fields, including materials science and catalysis.
- Method of Application : The reaction is carried out with di-n-butyltin oxide . The specific experimental procedures and technical details are not provided in the source.
- Results or Outcomes : The reaction results in the formation of tetrabutylbis(4,5-dimethoxy-2-nitrobenzoato)distannoxane dimer . The yield and properties of the products would depend on the specific conditions and reagents used in the reaction.
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Synthesis of 1-(3,5-DINITRO-PHENYL)-2-ETHYL-3-PHENYL-BUTAN-1-ONE
- Field : Organic Chemistry
- Application Summary : 2,4-dimethoxy-5-nitrobenzoic acid is used in the synthesis of 1-(3,5-DINITRO-PHENYL)-2-ETHYL-3-PHENYL-BUTAN-1-ONE . This compound could potentially be used in the development of pharmaceuticals.
- Results or Outcomes : The synthesis results in the formation of 1-(3,5-DINITRO-PHENYL)-2-ETHYL-3-PHENYL-BUTAN-1-ONE . The yield and purity of the products would depend on the specific conditions and reagents used in the synthesis.
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Synthesis of 1-(3,5-DINITRO-PHENYL)-2-ETHYL-3-PHENYL-BUTAN-1-ONE
- Field : Organic Chemistry
- Application Summary : 2,4-dimethoxy-5-nitrobenzoic acid is used in the synthesis of 1-(3,5-DINITRO-PHENYL)-2-ETHYL-3-PHENYL-BUTAN-1-ONE . This compound could potentially be used in the development of pharmaceuticals.
- Results or Outcomes : The synthesis results in the formation of 1-(3,5-DINITRO-PHENYL)-2-ETHYL-3-PHENYL-BUTAN-1-ONE . The yield and purity of the products would depend on the specific conditions and reagents used in the synthesis.
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Synthesis of Tetrabutylbis(4,5-dimethoxy-2-nitrobenzoato)Distannoxane Dimer
- Field : Organometallic Chemistry
- Application Summary : 2,4-dimethoxy-5-nitrobenzoic acid can react with di-n-butyltin oxide to yield a compound known as tetrabutylbis(4,5-dimethoxy-2-nitrobenzoato)distannoxane dimer . This compound has potential applications in various fields, including materials science and catalysis.
- Method of Application : The reaction is carried out with di-n-butyltin oxide . The specific experimental procedures and technical details are not provided in the source.
- Results or Outcomes : The reaction results in the formation of tetrabutylbis(4,5-dimethoxy-2-nitrobenzoato)distannoxane dimer . The yield and properties of the products would depend on the specific conditions and reagents used in the reaction.
properties
IUPAC Name |
2,4-dimethoxy-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECRLCHPXXOYHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536114 | |
Record name | 2,4-Dimethoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20536114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-diMethoxy-5-nitrobenzoic acid | |
CAS RN |
90564-41-3 | |
Record name | 2,4-Dimethoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20536114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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